3-(Oxan-4-yloxy)pyrrolidine
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Overview
Description
3-(Oxan-4-yloxy)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with an oxan-4-yloxy group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yloxy)pyrrolidine typically involves the reaction of pyrrolidine with oxan-4-yloxy derivatives under controlled conditions. One common method involves the use of 3R and 3S pyrrolidine-3-ol as starting materials, which are then coupled with oxan-4-yloxy derivatives in the presence of a catalyst such as PyBOP and DIPEA in dry DMSO .
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at high temperatures and pressures in a continuous tube reactor .
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-yloxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2,5-diones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
3-(Oxan-4-yloxy)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yloxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. Molecular docking studies have shown that this compound can bind to active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A basic nitrogen-containing heterocycle.
Pyrrolizidine: Contains two pentagonal rings.
Pyrroline: A partially saturated derivative of pyrrole
Uniqueness
3-(Oxan-4-yloxy)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits enhanced stability and selectivity in biological systems, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(oxan-4-yloxy)pyrrolidine |
InChI |
InChI=1S/C9H17NO2/c1-4-10-7-9(1)12-8-2-5-11-6-3-8/h8-10H,1-7H2 |
InChI Key |
FQMACVOLTJCARN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2CCOCC2 |
Origin of Product |
United States |
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